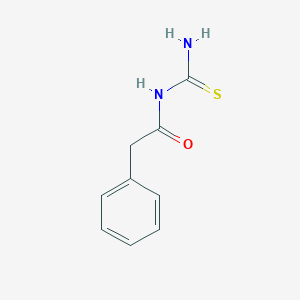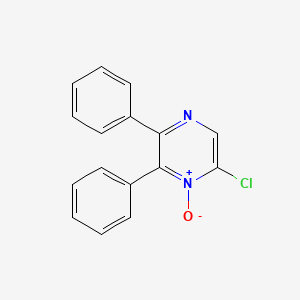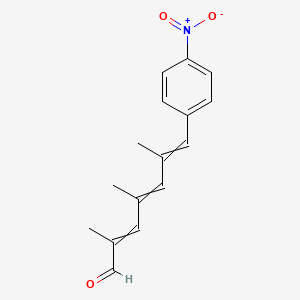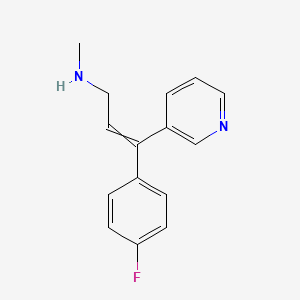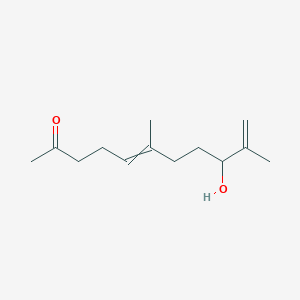
9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one is an organic compound with the molecular formula C13H22O2. It is a derivative of geranylacetone, a compound known for its applications in perfumery and as an intermediate in the synthesis of other chemicals .
Méthodes De Préparation
The synthesis of 9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one typically involves the reaction of linalool and ethyl acetoacetate in the presence of an alkaline catalyst. This reaction leads to rearrangement and decarboxylation, forming the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Analyse Des Réactions Chimiques
9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming a ketone.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and as a flavoring agent.
Mécanisme D'action
The mechanism of action of 9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one can be compared with similar compounds such as:
6,10-Dimethyl-5,9-undecadien-2-one:
Dihydropseudoionone: Another related compound with similar applications in the fragrance industry.
The uniqueness of this compound lies in its hydroxyl group, which imparts different chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
74233-43-5 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
9-hydroxy-6,10-dimethylundeca-5,10-dien-2-one |
InChI |
InChI=1S/C13H22O2/c1-10(2)13(15)9-8-11(3)6-5-7-12(4)14/h6,13,15H,1,5,7-9H2,2-4H3 |
Clé InChI |
RGSLFBXCMPGCDU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(CCC(=CCCC(=O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


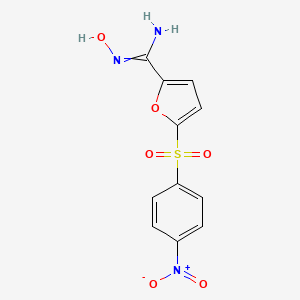

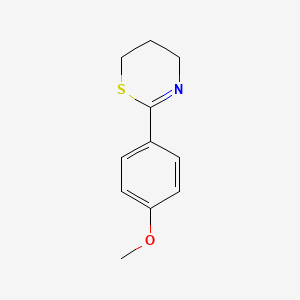
![3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14445866.png)
![2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14445875.png)
![Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]-](/img/structure/B14445879.png)
